N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole nucleus, characterized by a fused benzene and thiazole ring system, has emerged as a privileged scaffold due to its planar geometry, metabolic stability, and capacity for diverse non-covalent interactions with biological targets. Structural analyses reveal that substitutions at the 2nd and 6th positions of the benzothiazole ring modulate electronic properties and steric bulk, enabling selective binding to enzymes, receptors, and nucleic acids. For example, the 2-aminobenzothiazole motif present in riluzole (a glutamate modulator for amyotrophic lateral sclerosis) demonstrates how minor structural modifications can yield clinically significant neuroprotective effects.
Table 1: Clinically Approved Benzothiazole Derivatives and Their Therapeutic Applications
| Compound | Target/Mechanism | Clinical Application |
|---|---|---|
| Riluzole | Glutamate release inhibition | Amyotrophic lateral sclerosis |
| Rabeprazole | Proton pump inhibition | Gastroesophageal reflux disease |
| Rufinamide | Sodium channel modulation | Lennox-Gastaut syndrome (epilepsy) |
Historical Development of Benzothiazole-Based Therapeutic Agents
First synthesized by Heinrich Debus in 1889, benzothiazoles initially served as synthetic intermediates before their pharmacological potential was recognized in the mid-20th century. The discovery of thioflavin T’s amyloid-binding properties in the 1980s catalyzed interest in benzothiazoles as diagnostic probes, while the 1995 FDA approval of riluzole marked their entry into mainstream therapeutics. Contemporary research focuses on optimizing benzothiazole derivatives for oncology, with 2-(4-aminophenyl)benzothiazoles showing submicromolar cytotoxicity against breast and ovarian cancer cell lines through cytochrome P450-mediated bioactivation.
Emergence of Hybrid Benzothiazole-Sulfonamide Compounds
Hybridization strategies combining benzothiazoles with sulfonamides address limitations inherent to single-pharmacophore agents, such as poor bioavailability and off-target effects. Sulfonamide groups enhance solubility via hydrogen bonding while conferring inhibitory activity against carbonic anhydrases (CAs), a family of enzymes overexpressed in hypoxic tumors. For instance, benzene-sulfonamide-benzothiazole hybrids reported by Kalay et al. (2022) exhibit dual CA IX inhibition (IC~50~ = 8.2–16.9 nM) and microtubule destabilization, disrupting cancer cell proliferation through complementary pathways.
Rationale for Structural Integration of Multiple Pharmacophores
The design of N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide exemplifies three key principles:
- Spatial Compatibility : The 2-methoxyethyl group at position 3 introduces conformational flexibility, allowing the benzothiazole ring to adopt optimal binding poses in enzyme active sites.
- Electronic Modulation : The electron-withdrawing sulfonamide moiety at position 2 enhances interactions with polar residues in CA IX’s catalytic pocket, while the methyl group on the toluenesulfonyl fragment improves lipophilicity for membrane penetration.
- Synergistic Pharmacodynamics : Molecular docking studies suggest that the Z-configuration of the imine bond in the dihydrobenzothiazole core enables π-π stacking with tyrosine residues in topoisomerase II, potentiating DNA intercalation alongside CA inhibition.
Figure 1: Structure-Activity Relationship (SAR) of Hybrid Benzothiazole-Sulfonamides
$$
\text{Key: } \
\begin{aligned}
&\text{A = Benzothiazole core (DNA intercalation)} \
&\text{B = Sulfonamide (CA inhibition)} \
&\text{C = Methoxyethyl (conformational flexibility)} \
&\text{D = Methyl group (lipophilicity enhancement)}
\end{aligned}
$$
This strategic integration of pharmacophores exemplifies modern fragment-based drug design, where modular components are assembled to simultaneously engage multiple disease targets. Ongoing efforts aim to refine the balance between potency and selectivity, leveraging computational tools like molecular dynamics simulations to predict ADMET profiles before synthetic optimization.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-17-8-11-19(12-9-17)34(30,31)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-32-3)22-13-10-18(2)16-23(22)33-25/h4-13,16,27H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAVKJTROPWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxyethyl group and the benzenesulfonamido group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds similar to N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide have shown significant antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Potential : The compound's structural similarities to known anticancer agents position it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation, particularly against human colorectal carcinoma cell lines .
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in conditions like diabetes and Alzheimer’s disease .
Synthetic Organic Chemistry Applications
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate in organic synthesis:
- Reactions : The compound can undergo various chemical transformations to yield derivatives with enhanced biological activity or altered pharmacokinetic properties. Such modifications can lead to improved therapeutic efficacy or reduced side effects.
Case Studies and Research Findings
-
Antimicrobial Studies : A study evaluating the antimicrobial activity of sulfonamide derivatives revealed that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria . This highlights the potential of this compound in developing new antimicrobial agents.
Compound MIC (µM) Target Organism Compound A 1.27 Staphylococcus aureus Compound B 1.43 Escherichia coli -
Anticancer Activity : In vitro studies demonstrated that certain derivatives were more effective than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM), indicating the potential of this class of compounds in cancer treatment .
Compound IC50 (µM) Cancer Cell Line Compound C 5.85 HCT116 Compound D 4.53 HCT116
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Heterocyclic Scaffold
The benzothiazole ring is a common feature in bioactive compounds. Key comparisons include:
- Benzoxazole and N-Me-Benzoimidazole Derivatives : Replacement of benzothiazole with benzoxazole or N-Me-benzoimidazole in antioxidant studies showed similar activity for benzoxazole but reduced efficacy for N-Me-benzoimidazole, emphasizing the critical role of sulfur in the thiazole ring .
- Benzothiazolium Salts : Quaternization of the benzothiazole nitrogen (e.g., with allyl or methyl groups) enhanced biological activity by 2–3 fold, suggesting that electronic modifications at this position are impactful .
Substituent Analysis
- Sulfonamide Group : The 4-methylbenzenesulfonamido moiety in the target compound is structurally analogous to sulfonamide-containing triazole derivatives (e.g., compounds 4–15 in ), which exhibited tautomerism-dependent bioactivity. The sulfonamide group often improves binding to enzymes like carbonic anhydrase or kinases .
- Methoxyethyl and Methyl Groups : The 2-methoxyethyl substituent may enhance solubility, while the 6-methyl group could sterically influence interactions with biological targets. Comparable substitutions in riluzole (a benzothiazole anticonvulsant) and Alzheimer’s-targeted derivatives (e.g., piperazine-linked benzothiazoles) demonstrate the importance of alkyl/ether chains in CNS penetration .
Structural Validation
Techniques such as X-ray crystallography (using SHELX ), IR spectroscopy (for tautomer identification ), and NMR/MS (for confirming substituent positions ) are critical. Software like ORTEP-3 and WinGX aids in visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding patterns .
Anticancer Potential
- DNA Intercalation: Benzothiazole derivatives (e.g., compounds 5c–e, 5g, 5h) mimic doxorubicin by intercalating into DNA via planar benzothiazole-purine interactions.
- Antiproliferative Activity : Substituents like sulfonamide and methoxyethyl could modulate topoisomerase inhibition or apoptosis pathways, as seen in diarylimidazo-benzothiazoles .
Antimicrobial and Anti-Inflammatory Effects
Di-aryl-substituted benzothiazoles (e.g., imidazo[2,1-b]benzothiazoles) show broad activity against bacterial and fungal pathogens. The 4-methylbenzenesulfonamido group may enhance binding to microbial enzymes .
Comparative Data Table
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzothiazole core , which is known for its significant biological activity. The presence of methoxy and sulfonamide groups enhances its chemical versatility and interaction with biological targets. The molecular formula is , indicating a complex structure conducive to various pharmacological effects.
Antimicrobial Properties
Studies have demonstrated that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effective inhibition against various bacterial and fungal strains. In vitro assays indicate that these compounds can significantly reduce the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties. For example, derivatives have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results showed that certain benzothiazole compounds inhibited cell proliferation with IC50 values in the micromolar range . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzothiazole moiety facilitates binding to enzymes or receptors involved in critical cellular pathways. For instance, some studies suggest that these compounds may inhibit the activity of enzymes related to cancer progression or microbial resistance .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include forming the benzothiazole ring through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes or ketones . Optimization techniques such as high-throughput screening and continuous flow chemistry are employed to enhance yield and purity during industrial production .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- Antibacterial Activity : A study evaluated a series of benzothiazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MICs) as low as 25 μg/mL for some compounds .
- Anticancer Screening : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5 to 15 μM .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole intermediates. For example, condensation of substituted benzaldehydes with thiazole precursors under reflux in ethanol with glacial acetic acid as a catalyst is a common method . Purification often employs recrystallization or column chromatography, with solvent selection (e.g., ethanol or dichloromethane) critical for yield optimization. Intermediate characterization via NMR and mass spectrometry ensures structural fidelity before proceeding to subsequent steps.
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- X-ray crystallography : Resolves bond angles (e.g., C–S–C at 90.91° in benzothiazole derivatives) and confirms stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxyethyl and sulfonamido substituents, with NOESY confirming Z-configuration .
- FT-IR : Validates functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and benzothiazole rings .
Q. What are the compound’s critical solubility properties for in vitro assays?
The compound’s solubility in DMSO (>10 mM) makes it suitable for biological testing. For aqueous buffers, co-solvents like PEG-400 or cyclodextrin inclusion complexes are recommended to enhance dispersibility while maintaining stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and purity?
DoE methodologies, such as factorial designs, systematically vary parameters (temperature, catalyst loading, reaction time). For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) allow precise control of exothermic reactions, improving yield by 15–20% compared to batch processes . Statistical modeling (e.g., response surface analysis) identifies optimal conditions while minimizing side products .
Q. How to resolve contradictions between computational and experimental spectral data?
Discrepancies in NMR chemical shifts or XRD bond angles may arise from dynamic effects (e.g., tautomerism). Hybrid approaches combining DFT calculations (e.g., B3LYP/6-311+G(d,p)) with molecular dynamics simulations account for solvent effects and conformational flexibility. Cross-validation with variable-temperature NMR can confirm dynamic processes .
Q. What strategies improve bioavailability for in vivo studies?
- Prodrug modification : Esterification of sulfonamido groups enhances membrane permeability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by reducing renal clearance .
- Metabolic stability assays : Liver microsome studies identify susceptible sites for structural tweaks (e.g., fluorination of methyl groups) .
Q. How to validate target engagement in kinase inhibition assays?
Use orthogonal methods:
- SPR (Surface Plasmon Resonance) : Measures binding affinity (KD) to recombinant kinases.
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates post-treatment.
- Kinase profiling panels : Screen against 100+ kinases to assess selectivity (e.g., IC₅₀ < 100 nM for focal adhesion kinase) .
Q. What analytical methods detect degradation products under stressed conditions?
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify hydrolytic (sulfonamide cleavage) or oxidative (thiazole ring oxidation) degradation. Forced degradation with H₂O₂ or UV light reveals photolytic byproducts, guiding formulation improvements .
Data Analysis and Contradiction Management
Q. How to address inconsistent IC₅₀ values across cell lines?
- Assay standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo) instead of MTT to reduce interference from thiazole-based compounds .
- Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS to correlate exposure with efficacy .
Q. Why do crystallographic data sometimes conflict with molecular docking results?
Flexible docking algorithms (e.g., AutoDock Vina) account for protein side-chain mobility. Post-docking MD simulations (50 ns) refine binding poses, resolving clashes observed in rigid docking. Cross-reference with mutagenesis data (e.g., alanine scanning) validates critical interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
